molecular formula C21H40O4 B133480 2-Monoolein CAS No. 3443-84-3

2-Monoolein

Cat. No. B133480
CAS RN: 3443-84-3
M. Wt: 356.5 g/mol
InChI Key: UPWGQKDVAURUGE-KTKRTIGZSA-N
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Description

2-Monoolein, a monoacylglycerol, has been the subject of various studies due to its biological activities and applications in different industries. It is a lipid molecule that has been used as an emulsifier, surfactant, and in drug delivery systems. The interest in 2-monoolein stems from its ability to form unique liquid crystalline phases when hydrated, which is crucial for applications such as membrane protein crystallization and the design of lipid-based drug delivery systems .

Synthesis Analysis

The synthesis of 2-monoolein has been approached through enzymatic methods, which offer a more economical and scalable process compared to chemical synthesis. A study reported the enzymatic ethanolysis of oleic acid-rich oil to produce 2-monoolein with high purity. The process involved optimizing conditions such as solvent type, lipase amount, and reaction time. The final product achieved was 97.5% pure 2-monoolein with a 78.3% yield after two-step crystallization . Another approach for synthesizing monoolein is the two-step method, which involves the enzymatic esterification of glycerol derivatives followed by cleavage and purification steps .

Molecular Structure Analysis

The molecular structure of 2-monoolein is distinct from its isomer, 1-monoolein, which significantly influences its phase behavior in water. The difference in the molecular geometry of the isomers results in 2-monoolein forming a lamellar liquid crystalline phase with excess water, unlike the 1-isomer . This unique molecular structure is pivotal in understanding the diverse applications and phase behaviors of 2-monoolein.

Chemical Reactions Analysis

2-Monoolein can undergo various chemical reactions, including hydrolysis and oxidation. In a study where monoolein cubic phases containing hydrogen peroxide were prepared, it was observed that over time, the cubic phase broke down into an oily phase and an aqueous phase. The breakdown was attributed to the hydrolysis and oxidation of monoolein, as evidenced by changes in the ^1H NMR spectrum .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-monoolein are influenced by factors such as temperature and the presence of other substances. For instance, the phase diagram of the monoolein/water system shows that monoolein can form various liquid crystal phases, and the behavior of these phases can be modulated by temperature changes . Additionally, the presence of hydrogen peroxide in monoolein cubic phases affects the thermal transition and stability of the phases . The phase behavior of monoolein is also affected by the presence of other chemical and biological molecules, which can alter the classical behavior of monoolein self-assemblies .

Scientific Research Applications

Scalable Synthesis for Various Industries

2-Monoolein has been synthesized through an enzymatic method, proving effective for scalable production. This substance exhibits strong antioxidative and anti-atherosclerotic properties, making it potentially beneficial in treating cardiovascular diseases. Its synthesis process is economical and can be scaled up, making it useful as an emulsifier and surfactant in food, pharmaceutical, and cosmetic industries (Wang et al., 2014).

Pharmaceutical Applications

2-Monoolein's application in the pharmaceutical industry is increasingly recognized, especially since the 1950s. It has been used primarily as an absorption enhancer in combination with bile salts and as an emulsifier (Ganem-Quintanar et al., 2000).

Unique Phase Behavior

The phase behavior of 2-monoolein differs significantly from its isomers, particularly in its ability to form a lamellar liquid crystalline phase with excess water. This property is linked to variations in molecular geometry and has implications for fat absorption (Ljusberg-Wahren et al., 1983).

Coarse-Grained Modeling in Industries

A coarse-grained model of 2-monoolein was developed to understand its lipid bilayer phase. This research is significant for various applications in food, pharmaceutical, and cosmetic industries, where understanding the phase behavior of monoolein is crucial (Kim et al., 2009).

"Magic Lipid" in Drug Delivery and Emulsion Stabilization

2-Monoolein has been termed a 'magic lipid' due to its extensive applications in drug delivery, emulsion stabilization, and protein crystallization. Its diverse mesophases formed with water and its interaction with various molecules make it a versatile substance in different fields (Kulkarni et al., 2011).

Interaction with Biomacromolecules

2-Monoolein's interaction with biomacromolecules in reverse hexagonal liquid crystals is of interest for drug delivery systems, food products, and protein encapsulation and crystallization. The study of its physical properties and the relationship with these applications is an active area of research (Libster et al., 2011).

Modulation of P-glycoprotein Activity and Expression

In a study, the effects of monoglyceride components, including 2-monoolein, on P-glycoprotein (P-gp) activity and expression were analyzed. This research is significant in understanding the interaction of these substances with cellular components (Barta et al., 2008).

Influence of Glycerol on Hydrated Monoolein

The effects of glycerol on the structure and phase behavior of hydrated monoolein were investigated, providing insights into the cryoprotective mechanism of glycerol and its interaction with monoolein (Abe & Takahashi, 2003).

Lipase-Mediated Synthesis for Selectivity

The lipase-mediated synthesis of 2-monoolein and 1,2-diolein in a two-phase system was explored for its selectivity and efficiency. This method shows potential for controlled and selective synthesis of these compounds (Mangas et al., 2015).

Enhancing Bone Repair

2-Monoolein has been used as a carrier for recombinant human matrix metalloproteinase-2 (rhMMP-2) in studies investigating bone repair, indicating its potential in biomedical applications (Figueiredo et al., 2020).

Cytotoxicity of Self-Assembled Nanostructures

The cytotoxicity and nanostructure of self-assembled monoolein-capric acid lyotropic liquid crystalline nanoparticles were studied, highlighting the importance of internal mesophase structure in designing drug delivery vehicles (Tran et al., 2015).

Future Directions

The manifold applications of monoolein, one of the most important lipids in the fields of drug delivery, emulsion stabilization, and protein crystallization, have been increasingly described in recent publications . The use of monoolein-based liquid crystalline nanoparticles for internal radiotherapy combined with chemotherapy is a promising future direction .

properties

IUPAC Name

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWGQKDVAURUGE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058661
Record name 2-Oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Monoolein

CAS RN

3443-84-3
Record name 2-Oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3443-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Glyceryl monooleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
924
Citations
AM Fureby, C Virto, P Adlercreutz… - Biocatalysis and …, 1996 - Taylor & Francis
… Acyl migration in 2-monoolein dissolved in solvents under conditions common in lipid … In the present study 2-monoolein has been used to study acyl migration in organic solvents …
Number of citations: 91 www.tandfonline.com
X Wang, L Liang, Z Yu, L Rui, Q Jin… - European Journal of …, 2014 - Wiley Online Library
… Normally, pure 2-monoolein cannot be obtained by the enzymatic method using native oils … to separate 2-monoolein from other fatty acid 2-MAGs. Even though pure 2-monoolein can be …
Number of citations: 24 onlinelibrary.wiley.com
J Mangas-Sánchez, M Serrano-Arnaldos… - Journal of Molecular …, 2015 - Elsevier
… The possibility of using 1,3-regioselective lipases for the synthesis of 2-monoolein and 1,2-… Rhizopus oryzae lipase was the best one for the synthesis of 2-monoolein, giving a 76% …
Number of citations: 12 www.sciencedirect.com
X Wang, Q Jin, T Wang, J Huang, X Wang - Journal of Molecular Catalysis B …, 2013 - Elsevier
… of 1,2-acetonide glycerol, minor 2-monoolein originated from acyl migration of 1-monoolein … Monolinolein and 2-monoolein have a similar polarity and solubility with 1-monoolein and …
Number of citations: 36 www.sciencedirect.com
H Ljusberg-Wahren, M Herslöf, K Larsson - Chemistry and Physics of Lipids, 1983 - Elsevier
… in excess water of the system 2-monoolein/water (lain. … This tendency is less pronounced in 2-monoolein due to the … [10], compared to the isomerization of 2-monoolein (5% in 1 h; 55% …
Number of citations: 30 www.sciencedirect.com
FO Nitbani, D Siswanta, EN Sholikhah… - IOP Conference …, 2020 - iopscience.iop.org
… can be present as 1-monoolein and 2-monoolein. If the oleoyl group is attached to C number 2 (C2) from the glycerol framework, it will produce 2-monoolein, and if it is attached to C …
Number of citations: 2 iopscience.iop.org
K Murota, J Storch - The Journal of nutrition, 2005 - academic.oup.com
… In this study, the cellular uptake of oleic acid and 2-monoolein, presented in taurocholate micellar solution, was examined in human intestinal Caco-2 cells to model the postprandial …
Number of citations: 84 academic.oup.com
SY Ho, J Storch - American Journal of Physiology-Cell …, 2001 - journals.physiology.org
… This study was designed to examine the uptake ofsn-2-monoolein (sn-2–18:1) at both the apical (AP) and BL membranes of Caco-2 cells, compared with two major dietary FFAs, …
Number of citations: 108 journals.physiology.org
JPM Issa, ACC Spadaro, MVLB Bentley, MM Iyomasa… - Micron, 2008 - Elsevier
… Results obtained in this study showed that the rhBMP-2/monoolein and rhBMP-2/chitosan used in this experimental model was able to induce osteogenesis, contributing to the bone …
Number of citations: 15 www.sciencedirect.com
G Lyubachevskaya, E Boyle‐Roden - Lipids, 2000 - Wiley Online Library
… After 1 h of incubation at 37C, less than 20% of 2-monoolein (2-MO) or 2-monopalmitin (2-MP) spontaneously isomerized to 1(3)-MO or 1(3)-MP, respectively. Accordingly, it was con…
Number of citations: 36 aocs.onlinelibrary.wiley.com

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